(5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-diynoic Acid 1-Methylethyl Este
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Overview
Description
(5S,8E,10E,12R,16E,18R)-5,12,18-Trihydroxy-8,10,16-Elcosatriene-6,14-Diynoic Acid 1-Methylethyl Ester: is a complex organic compound with a molecular formula of C23H32O5 and a molecular weight of 388.50 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core polyunsaturated fatty acid structure. Key steps may include:
Oxidation reactions: to introduce hydroxyl groups at specific positions.
Reduction reactions: to convert double bonds to single bonds where necessary.
Esterification: to form the 1-methylethyl ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This may require specialized equipment and controlled reaction conditions to maintain consistency and quality.
Types of Reactions:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of double bonds to single bonds.
Esterification: Formation of the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst.
Esterification: Reagents like methanol (CH3OH) in the presence of an acid catalyst.
Major Products Formed:
Hydroxylated derivatives: Various hydroxylated forms of the parent compound.
Reduced derivatives: Compounds with fewer double bonds.
Esterified derivatives: The final esterified product.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory and pro-resolution effects. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Resolvin E1: An omega-3 polyunsaturated fatty acid derivative with similar anti-inflammatory properties.
Other Elcosatriene derivatives: Compounds with similar structures but different functional groups.
Properties
CAS No. |
1309610-40-9 |
---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.504 |
IUPAC Name |
propan-2-yl (5S,8E,10E,12R,16E,18R)-5,12,18-trihydroxyicosa-8,10,16-trien-6,14-diynoate |
InChI |
InChI=1S/C23H32O5/c1-4-20(24)13-10-7-11-16-21(25)14-8-5-6-9-15-22(26)17-12-18-23(27)28-19(2)3/h5-6,8,10,13-14,19-22,24-26H,4,12,16-18H2,1-3H3/b6-5+,13-10+,14-8+/t20-,21+,22-/m1/s1 |
InChI Key |
DPJMWVLOLKTOSS-UJMTZPFJSA-N |
SMILES |
CCC(C=CC#CCC(C=CC=CC#CC(CCCC(=O)OC(C)C)O)O)O |
Origin of Product |
United States |
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